molecular formula C22H32ClN3O6S3 B12424227 Prochlorperazine-d3 (mesylate)

Prochlorperazine-d3 (mesylate)

カタログ番号: B12424227
分子量: 569.2 g/mol
InChIキー: BTOOUKJFDLARFG-GXXYEPOPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prochlorperazine-d3 (mesylate) is a deuterated analog of prochlorperazine mesylate, a phenothiazine derivative used clinically as an antipsychotic and antiemetic agent. The parent compound, prochlorperazine, has the molecular formula C20H24ClN3S (MW: 373.94 g/mol) and acts as a dopamine D2 receptor antagonist . The deuterated form, prochlorperazine-d3 dimesylate (C20H21D3ClN3S · 2CH3SO3H; MW: 569.17 g/mol), incorporates three deuterium atoms at specific hydrogen positions, typically utilized as an internal standard in mass spectrometry-based pharmacokinetic studies to enhance analytical precision . The mesylate (methanesulfonate) salt improves solubility and stability, critical for pharmaceutical formulations .

特性

分子式

C22H32ClN3O6S3

分子量

569.2 g/mol

IUPAC名

2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine;methanesulfonic acid

InChI

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)/i1D3;;

InChIキー

BTOOUKJFDLARFG-GXXYEPOPSA-N

異性体SMILES

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O

正規SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O

製品の起源

United States

準備方法

合成経路と反応条件

プロクロルペラジン-d3(メシル酸塩)の合成は、プロクロルペラジンメシル酸塩の重水素化によって行われます。このプロセスは通常、分子構造中の水素原子を重水素原子に置換することを含みます。 特定の合成経路と反応条件は異なる場合がありますが、一般的に、目的の同位体置換を実現するために、重水素化試薬と触媒を使用します .

工業生産方法

プロクロルペラジン-d3(メシル酸塩)の工業生産は、ラボでの合成と同じ原理に従いますが、より大規模に行われます。このプロセスは、化合物に重水素を確実に組み込むために、専用機器と制御された条件を使用します。 最終生成物は、その後、同位体純度と化学的完全性を検査するために精製されます .

化学反応の分析

科学研究への応用

プロクロルペラジン-d3(メシル酸塩)は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Prochlorperazine-d3 (mesylate) has a wide range of scientific research applications, including:

作用機序

プロクロルペラジン-d3(メシル酸塩)は、脳内のドーパミンD2受容体を阻害することで効果を発揮します。この作用は、吐き気や嘔吐を引き起こす化学受容体トリガーゾーンを抑制します。さらに、ドーパミン作動性神経伝達を調節することで、抗精神病作用を示します。 重水素の組み込みは、非重水素化型と比較して、作用機序に有意な変化を与えません .

類似化合物との比較

Structural and Functional Analogues

(a) Prochlorperazine vs. Other Phenothiazine Derivatives
  • Perphenazine-d8: A deuterated phenothiazine derivative (MW: ~439.5 g/mol) with eight deuterium atoms. Like prochlorperazine-d3, it serves as an internal standard but differs in substitution patterns (e.g., trifluoromethyl groups) and deuterium positions, affecting chromatographic retention times .
  • Chlorpromazine: Non-deuterated, with a similar phenothiazine backbone but a dimethylaminopropyl side chain instead of a piperazine group. This structural variation reduces selectivity for dopamine receptors compared to prochlorperazine .
(b) Deuterated Pharmaceutical Salts
Compound Molecular Formula MW (g/mol) Application Reference
Prochlorperazine-d3 dimesylate C20H21D3ClN3S · 2CH3SO3H 569.17 Internal standard for LC-MS/MS
Enalaprilat-d5 maleate C18H19D5N2O5 · C4H4O4 492.51 Quantification of ACE inhibitors

Deuterated analogs like prochlorperazine-d3 minimize isotopic interference in assays, whereas non-deuterated salts (e.g., prochlorperazine maleate) are used in drug formulations for enhanced dissolution .

Mesylate Salts in Therapeutics

(a) Imatinib Mesylate
  • Structure : Pyridine-pyrimidine-piperazine core (C29H31N7O · CH4SO3; MW: 589.7 g/mol).
  • Comparison : Unlike prochlorperazine, imatinib targets tyrosine kinases (e.g., BCR-ABL). Its mesylate form improves thermodynamic stability and reduces hygroscopicity, enabling tablet formulations .
(b) Doxazosin Mesylate
  • Structure : Quinazoline derivative (C23H25N5O5 · CH4O3S; MW: 547.6 g/mol).
  • Comparison: Used for hypertension, its mesylate salt enhances bioavailability. Structural differences (quinazoline vs. phenothiazine) dictate divergent mechanisms (α1-adrenergic vs. D2 antagonism) .
(c) Nelfinavir Mesylate
  • Structure : HIV-1 protease inhibitor (MW: ~663.7 g/mol).
  • Comparison : Mesylate improves solubility for oral administration, similar to prochlorperazine mesylate. However, nelfinavir’s antiviral activity contrasts with prochlorperazine’s CNS effects .

Analytical and Formulation Considerations

Parameter Prochlorperazine-d3 Mesylate Imatinib Mesylate Doxazosin Mesylate
Solubility High (due to mesylate) Moderate High
Stability Enhanced crystal form β-crystal stability pH-dependent
Deuterated Use Internal standard Not applicable Not applicable
Therapeutic Class Antipsychotic Antineoplastic Antihypertensive
Key Reference

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Prochlorperazine-d3 (mesylate) in biological matrices, and how do they address matrix effects?

  • Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) are standard methods. For plasma analysis, reverse-phase HPLC with UV detection (e.g., 254 nm) resolves Prochlorperazine from endogenous compounds, while LC-MS/MS using deuterated internal standards improves specificity for isotopic analogs. Matrix effects are mitigated via protein precipitation with acetonitrile and validation using spike-recovery experiments .

Q. How is the structural integrity of Prochlorperazine-d3 (mesylate) confirmed using spectroscopic techniques?

  • Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. Deuterium incorporation is verified via <sup>2</sup>H-NMR shifts and isotopic mass patterns in HRMS (e.g., +3 Da for -d3 labeling). Key markers include the phenothiazine ring protons (δ 6.8–7.2 ppm in <sup>1</sup>H-NMR) and the mesylate counterion’s sulfonate group (FTIR at ~1180 cm<sup>-1</sup>) .

Q. What are the primary process-related impurities in Prochlorperazine-d3 (mesylate) synthesis, and how are they controlled?

  • Methodology : Common impurities include prochlorperazine sulfoxide (oxidation product) and dimeric byproducts. Purification involves silica gel chromatography (ethyl acetate/methanol gradients) and recrystallization from ethanol/water. Purity is monitored via thin-layer chromatography (TLC, Rf = 0.4 in chloroform:methanol 9:1) and quantified by HPLC with a C18 column .

Advanced Research Questions

Q. What experimental strategies optimize deuteration efficiency while minimizing isotopic scrambling during Prochlorperazine-d3 synthesis?

  • Methodology : Deuteration at the piperazine methyl group is achieved via catalytic hydrogen-deuterium exchange using Pd/C in D2O under reflux. Isotopic scrambling is minimized by controlling reaction temperature (<80°C) and time (<24 hours). Post-synthesis, isotopic purity is confirmed via LC-MS and <sup>13</sup>C-DEPT NMR .

Q. How do researchers resolve discrepancies between in vitro receptor binding assays and in vivo pharmacokinetic data for Prochlorperazine-d3 (mesylate)?

  • Methodology : In vitro D2 receptor affinity (IC50) is measured using radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone). Discrepancies with in vivo bioavailability are addressed by adjusting for plasma protein binding (equilibrium dialysis) and hepatic first-pass metabolism (using microsomal stability assays). Pharmacokinetic modeling (e.g., NONMEM) integrates these parameters to predict clinical outcomes .

Q. What orthogonal techniques are required to characterize degradation products of Prochlorperazine-d3 (mesylate) under accelerated stability conditions?

  • Methodology : Forced degradation studies (acid/base hydrolysis, oxidative stress) are analyzed via LC-MS/MS (Q-TOF) for accurate mass identification. Complementary NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) confirms structural changes. Sulfoxide formation is quantified using a validated stability-indicating HPLC method with a Lichrosorb RP-8 column (5 µm, 250 × 4.6 mm) .

Q. How does deuteration impact Prochlorperazine’s metabolic stability in hepatic microsome studies?

  • Methodology : Comparative incubations with human liver microsomes (HLMs) assess deuterium isotope effects. LC-MS/MS quantifies parent drug and metabolites (e.g., N-desmethyl prochlorperazine). Deuteration at metabolically labile sites (e.g., methyl groups) reduces CYP450-mediated clearance, as shown by longer half-life (t1/2) in deuterated analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。